molecular formula C23H28N2O2 B5364363 4-benzyl-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol hydrochloride

4-benzyl-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol hydrochloride

Cat. No. B5364363
M. Wt: 364.5 g/mol
InChI Key: IRMYSCVNUVEMEL-UHFFFAOYSA-N
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Description

4-benzyl-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have significant pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-benzyl-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol hydrochloride is not fully understood. However, it has been found to act on the opioid system, specifically the mu-opioid receptor. It has been shown to bind to the mu-opioid receptor and activate it, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce pain and inflammation by activating the mu-opioid receptor. Additionally, it has been found to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol hydrochloride in lab experiments is its potent analgesic and anti-inflammatory effects. Additionally, it has been found to be effective in treating neuropathic pain, anxiety disorders, and addiction. However, one of the limitations of using this compound in lab experiments is its potential for abuse and addiction.

Future Directions

There are several future directions for the study of 4-benzyl-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol hydrochloride. One direction is to further investigate its potential therapeutic applications in the treatment of neuropathic pain, anxiety disorders, and addiction. Additionally, further studies can be conducted to understand the exact mechanism of action of this compound and to identify any potential side effects or limitations. Finally, future studies can explore the potential of this compound as a lead compound for the development of new analgesic and anti-inflammatory drugs.

Synthesis Methods

The synthesis of 4-benzyl-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol hydrochloride involves several steps. The first step involves the reaction of 2-(3-pyrrolidinyl)benzoyl chloride with benzylamine to form N-benzyl-2-(3-pyrrolidinyl)benzamide. The second step involves the reaction of N-benzyl-2-(3-pyrrolidinyl)benzamide with 4-piperidone hydrochloride to form 4-benzyl-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol. Finally, the third step involves the reaction of 4-benzyl-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol with hydrochloric acid to form this compound.

Scientific Research Applications

4-benzyl-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have significant pharmacological properties, including analgesic, anti-inflammatory, and antidepressant effects. Additionally, it has been found to have potential applications in the treatment of neuropathic pain, anxiety disorders, and addiction.

properties

IUPAC Name

(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyrrolidin-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c26-22(21-9-5-4-8-20(21)19-10-13-24-17-19)25-14-11-23(27,12-15-25)16-18-6-2-1-3-7-18/h1-9,19,24,27H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMYSCVNUVEMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2C(=O)N3CCC(CC3)(CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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